Tert-butyl 2-aminobenzylcarbamate

Descripción

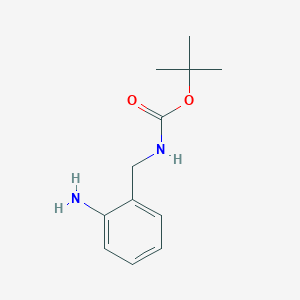

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl N-[(2-aminophenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-9-6-4-5-7-10(9)13/h4-7H,8,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBNOFSSMFDTHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402961 | |

| Record name | tert-butyl 2-aminobenzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162046-50-6 | |

| Record name | tert-butyl 2-aminobenzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(2-aminophenyl)methyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Tert-butyl 2-aminobenzylcarbamate: A Keystone Building Block for Drug Discovery

Abstract

Tert-butyl 2-aminobenzylcarbamate is a bifunctional organic molecule of significant interest to the pharmaceutical and chemical research communities. Its structure, featuring a primary aromatic amine and a primary benzylic amine orthogonally protected with a tert-butyloxycarbonyl (Boc) group, renders it an exceptionally versatile building block for the synthesis of complex nitrogen-containing heterocycles and other pharmacologically relevant scaffolds. This guide provides an in-depth exploration of the synthesis, purification, and comprehensive characterization of this key intermediate. We delve into the mechanistic rationale behind the synthetic strategy, offer detailed, field-proven experimental protocols, and present a full suite of analytical data for structural verification. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Introduction: The Strategic Importance of Orthogonal Protection

In the intricate world of multi-step organic synthesis, particularly within drug discovery, the ability to selectively modify one functional group in the presence of others is paramount. This is the principle of orthogonal protection. Tert-butyl 2-aminobenzylcarbamate (also known as 2-(Boc-amino)benzylamine) epitomizes this concept. The starting material, 2-aminobenzylamine, possesses two nucleophilic nitrogen centers with differing reactivity: a less basic aromatic amine and a more basic benzylic amine.[1] The strategic installation of the acid-labile Boc protecting group onto the aromatic amine allows the more nucleophilic benzylic amine to be manipulated selectively.[2][3] Subsequently, the Boc group can be cleanly removed under acidic conditions, revealing the aromatic amine for further functionalization. This sequential reactivity makes it a cornerstone intermediate for constructing diverse molecular architectures, including fused heterocyclic systems like quinazolines and benzodiazepines.

Synthesis and Purification: A Protocol Rooted in Selectivity

The most direct and widely adopted synthesis of tert-butyl 2-aminobenzylcarbamate involves the selective mono-Boc protection of 2-aminobenzylamine. The key to success lies in controlling the reaction conditions to favor the acylation of the less nucleophilic aromatic amine.

Mechanistic Rationale

The reaction proceeds via nucleophilic attack of an amino group on one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). While the benzylic amine is inherently more basic and nucleophilic than the aromatic amine, selectivity can be achieved. This is often accomplished by carefully controlling stoichiometry and reaction temperature. The use of a suitable solvent and base is critical to modulate reactivity and facilitate the desired transformation.

Below is a generalized workflow for the synthesis and subsequent characterization of the target compound.

Caption: General workflow for the synthesis and characterization.

Detailed Experimental Protocol: Synthesis

-

Materials: 2-aminobenzylamine, Di-tert-butyl dicarbonate ((Boc)₂O), Dichloromethane (DCM, anhydrous), Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), Silica gel for column chromatography, Solvents for chromatography (e.g., Hexanes, Ethyl Acetate).

-

Procedure:

-

To a round-bottomed flask equipped with a magnetic stir bar, add 2-aminobenzylamine (1.0 eq.).

-

Dissolve the starting material in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice-water bath.

-

Add triethylamine (1.1 eq.) to the cooled solution.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (1.05 eq.) in a minimal amount of anhydrous DCM.

-

Add the (Boc)₂O solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Detailed Experimental Protocol: Purification

-

Procedure:

-

Prepare a silica gel column using a suitable solvent system, typically a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate).

-

Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

-

Load the adsorbed material onto the prepared column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to afford Tert-butyl 2-aminobenzylcarbamate as a solid or viscous oil.

-

Comprehensive Characterization

Structural confirmation and purity assessment are non-negotiable steps in synthesis. The following protocols and data provide a framework for the robust characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.[4] The characteristic signals in both ¹H and ¹³C NMR spectra provide unambiguous confirmation of a successful synthesis.

-

General Protocol for NMR Sample Preparation:

-

Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[5]

-

Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz or higher).

-

-

Expected Spectral Data: The following table summarizes the anticipated chemical shifts. Note that exact values may vary slightly depending on the solvent and instrument.

| Analysis | Expected Chemical Shifts and Multiplicities |

| ¹H NMR | * ~7.2-7.5 ppm: Multiplets, corresponding to the aromatic protons. |

-

~6.8-7.1 ppm: Multiplets, corresponding to the aromatic protons.

-

~6.5 ppm: Broad singlet, 1H, corresponding to the carbamate N-H proton.

-

~4.3 ppm: Singlet or doublet, 2H, corresponding to the benzylic -CH₂- protons.

-

~3.9 ppm: Broad singlet, 2H, corresponding to the benzylic -NH₂ protons.

-

~1.5 ppm: Singlet, 9H, corresponding to the tert-butyl (-C(CH₃)₃) protons.[6] | | ¹³C NMR | * ~153 ppm: Carbonyl carbon of the carbamate.

-

~145 ppm: Aromatic carbon attached to the carbamate nitrogen.

-

~128-130 ppm: Aromatic CH carbons.

-

~118-122 ppm: Aromatic CH carbons.

-

~80 ppm: Quaternary carbon of the tert-butyl group (-C (CH₃)₃).

-

~46 ppm: Benzylic carbon (-CH₂ NH₂).

-

~28 ppm: Methyl carbons of the tert-butyl group (-C(CH₃ )₃). |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.[7]

-

General Protocol for IR Spectroscopy (ATR):

-

Expected Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric/Asymmetric Stretch | 3300 - 3500 (two bands) |

| Carbamate (N-H) | Stretch | ~3350 |

| C-H (Aromatic) | Stretch | ~3050 - 3100 |

| C-H (Aliphatic) | Stretch | ~2850 - 3000 |

| Carbamate (C=O) | Stretch | ~1680 - 1710 |

| Aromatic C=C | Stretch | ~1450 - 1600 |

| C-N | Stretch | ~1250 - 1350 |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering a crucial check on its identity.[8]

-

General Protocol for Mass Spectrometry (ESI):

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[5]

-

Introduce the sample into an Electrospray Ionization (ESI) mass spectrometer.

-

Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

-

Expected Data:

-

Molecular Formula: C₁₂H₁₈N₂O₂

-

Molecular Weight: 222.28 g/mol

-

Expected [M+H]⁺: m/z ≈ 223.14

-

Applications in Drug Discovery and Synthesis

The utility of Tert-butyl 2-aminobenzylcarbamate stems from its capacity for sequential functionalization. The free benzylic amine is a potent nucleophile ready for various transformations, while the Boc-protected aromatic amine awaits deprotection to unveil a second reactive site.

This strategic design makes it an ideal precursor for libraries of compounds in medicinal chemistry.[9] For instance, the benzylic amine can undergo reactions such as acylation, reductive amination, or arylation. Following these transformations, the Boc group can be removed with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), exposing the aromatic amine for subsequent cyclization reactions or coupling chemistries.[3][10] This approach is frequently employed in the synthesis of hydroquinazoline scaffolds and fused benzodiazepines, which are privileged structures in many therapeutic agents.

Caption: Synthetic utility of the title compound.

Conclusion

Tert-butyl 2-aminobenzylcarbamate is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its synthesis, while straightforward, requires a nuanced understanding of amine reactivity to achieve the desired selectivity. The comprehensive characterization detailed herein provides a self-validating system to ensure the high purity and structural integrity required for subsequent, often complex, synthetic transformations. For researchers in medicinal chemistry and drug development, mastering the use of this building block opens a gateway to the efficient and controlled synthesis of novel, high-value molecular entities.

References

-

Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups - PMC. (2018, September 26). National Institutes of Health. [Link]

-

Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. (n.d.). Royal Society of Chemistry. [Link]

-

SUPPLEMENTARY INFORMATION. (n.d.). Princeton University. [Link]

-

Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. (2018, September 26). Beilstein Journals. [Link]

-

(PDF) Synthesis of dihydroquinazolines from 2-aminobenzylamine: N 3-aryl derivatives with electron-withdrawing groups. (2018, September 26). ResearchGate. [Link]

-

SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. (n.d.). Organic Syntheses. [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses. [Link]

-

Supporting Information. (n.d.). [Link]

-

tert-butyl N-(2-aminobenzoyl)carbamate. (n.d.). PubChem. [Link]

- Method for preparing tert-butyl n-((1r,2s,5s). (n.d.).

-

Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. [Link]

-

Dual protection of amino functions involving Boc. (n.d.). Royal Society of Chemistry. [Link]

-

Boc Protecting Group for Amines. (n.d.). Chemistry Steps. [Link]

-

Essential Specialty Chemical: Tert-Butyl N-[2-(aminooxy)ethyl]carbamate for R&D. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. (n.d.). Atlantis Press. [Link]

-

tert-Butyl carbamate. (n.d.). National Institute of Standards and Technology. [Link]

-

(PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2019, October 6). ResearchGate. [Link]

- Tert-butyl carbamate derivative and preparation method and application thereof. (n.d.).

-

Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. (n.d.). National Institutes of Health. [Link]

-

1 H NMR and 13 C NMR of the prepared compounds. (n.d.). ResearchGate. [Link]

-

tert-Butyl carbamate. (n.d.). National Institute of Standards and Technology. [Link]

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (n.d.). Royal Society of Chemistry. [Link]

-

Tert-butyl (2-aminoethyl)(benzyl)carbamate. (n.d.). PubChemLite. [Link]

-

Tert-butyl (2-amino-3-methylphenyl)carbamate. (n.d.). PubChemLite. [Link]

-

t-Butyl group towers over other 1H resonances. (n.d.). ACD/Labs. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). UT Southwestern Medical Center. [Link]

-

Synthesis and antibacterial activity of tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives. (n.d.). National Institutes of Health. [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). Beilstein Journals. [Link]

-

Drug evolution: p-aminobenzoic acid as a building block. (n.d.). National Institutes of Health. [Link]

-

FT-IR spectrum of tert-butyl... (n.d.). ResearchGate. [Link]

-

Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis. (n.d.). National Institutes of Health. [Link]

-

tert-butyl N-((2R)-2-aminopropyl)carbamate. (n.d.). PubChem. [Link]

-

The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions. (n.d.). ResearchGate. [Link]

Sources

- 1. BJOC - Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups [beilstein-journals.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Boc | BroadPharm [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. acdlabs.com [acdlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. tert-Butyl carbamate [webbook.nist.gov]

- 9. Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

Tert-butyl 2-aminobenzylcarbamate: A Comprehensive Technical Guide for Drug Discovery and Synthesis

This document provides a detailed technical overview of Tert-butyl 2-aminobenzylcarbamate, a pivotal building block in modern medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this guide delves into the compound's core physicochemical properties, synthesis, reactivity, and practical applications, grounded in established scientific principles and experimental validation.

Introduction: A Strategically Protected Bifunctional Intermediate

Tert-butyl 2-aminobenzylcarbamate (N-Boc-2-aminobenzylamine) is a synthetic organic compound of significant utility, primarily serving as a versatile intermediate. Its structure is distinguished by the presence of two key functional groups on a benzene scaffold: a primary aromatic amine and a primary aliphatic amine protected by a tert-butyloxycarbonyl (Boc) group. This strategic arrangement allows for selective chemical manipulation. The nucleophilic aromatic amine can be readily engaged in various transformations, while the less reactive Boc-protected amine remains inert. The Boc group's stability in many reaction conditions, coupled with its straightforward removal under acidic conditions, provides chemists with precise control over the synthetic sequence. This differential reactivity makes it an invaluable tool for constructing complex heterocyclic systems, which are core motifs in many pharmacologically active molecules.

Core Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical characteristics is fundamental to its successful application in experimental design, from reaction setup to purification. The properties of Tert-butyl 2-aminobenzylcarbamate are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-(2-aminobenzyl)carbamate | [1] |

| CAS Number | 102293-21-2 | [1] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [1] |

| Molecular Weight | 222.28 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 85-89 °C | [2] |

| Boiling Point | 359.8 ± 22.0 °C at 760 mmHg (Predicted) | [3] |

| Solubility | Soluble in methanol, chloroform, ethyl acetate | |

| pKa (Predicted) | 15.66 ± 0.46 (Most Basic) | [3] |

Note: Predicted values are computationally generated and serve as estimations. Experimental verification is recommended for critical applications.

Synthesis and Chemical Reactivity

The utility of Tert-butyl 2-aminobenzylcarbamate is rooted in its synthesis and the predictable reactivity of its dual amine functionalities.

Synthetic Pathway

A common and efficient laboratory-scale synthesis involves the reduction of the corresponding nitro-substituted precursor, tert-butyl (2-nitrobenzyl)carbamate. This transformation is typically achieved via catalytic hydrogenation.

Causality in Synthesis: The choice of a palladium on carbon (Pd/C) catalyst with hydrogen gas is a classic and highly effective method for the chemoselective reduction of an aromatic nitro group without cleaving the acid-labile Boc protecting group. The reaction proceeds under mild conditions, ensuring high yields and purity of the desired product.

Caption: General synthetic scheme for Tert-butyl 2-aminobenzylcarbamate.

Reactivity Profile

The synthetic power of this molecule lies in the orthogonal nature of its two amine groups. The aromatic amine is a potent nucleophile, while the Boc-protected amine is unreactive under neutral or basic conditions.

-

Aromatic Amine (NH₂): Readily participates in reactions such as acylation, sulfonylation, condensation with carbonyls, and diazotization, allowing for the introduction of diverse substituents or the formation of heterocyclic rings.

-

Boc-Protected Amine (NHBoc): Stable to most nucleophiles and bases. The Boc group is efficiently cleaved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to liberate the primary benzylamine, which can then be used in subsequent synthetic steps.

Caption: Differential reactivity of Tert-butyl 2-aminobenzylcarbamate.

Application in Heterocyclic Synthesis: A Protocol for Dihydroquinazolinone Construction

A significant application of Tert-butyl 2-aminobenzylcarbamate is in the synthesis of dihydroquinazolinones, a privileged scaffold in medicinal chemistry. The following protocol provides a self-validating system for this transformation.

Experimental Protocol: Two-Step Synthesis of a 2,3-Dihydroquinazolin-4(1H)-one

This procedure details the acid-catalyzed condensation of Tert-butyl 2-aminobenzylcarbamate with an aldehyde, followed by intramolecular cyclization.

Step 1: Condensation and Cyclization

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Tert-butyl 2-aminobenzylcarbamate (1.0 eq) and a suitable solvent such as ethanol (approx. 0.2 M concentration).

-

Reagent Addition: Add the desired aldehyde (1.1 eq). The slight excess of the aldehyde ensures complete consumption of the starting carbamate.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.1 eq). Causality: The acid catalyst protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and activating it for nucleophilic attack by the aromatic amine.

-

Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, allow the mixture to cool to room temperature. Reduce the solvent volume under vacuum. Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to quench the acid catalyst) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the Boc-protected dihydroquinazolinone.

Step 2: Boc Deprotection (if required)

-

Setup: Dissolve the purified product from Step 1 in dichloromethane (DCM).

-

Deprotection: Add an excess of trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C. Causality: TFA is a strong acid that protonates the Boc group, leading to its fragmentation into gaseous isobutylene and carbon dioxide, which drives the reaction to completion.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC for the disappearance of the starting material.

-

Work-up: Concentrate the mixture under reduced pressure to remove excess TFA and DCM. The resulting salt can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to isolate the final free amine product.

Caption: Experimental workflow for dihydroquinazolinone synthesis.

Safety and Handling

Tert-butyl 2-aminobenzylcarbamate is an irritant. Handle with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood. Refer to the Safety Data Sheet (SDS) from the supplier for comprehensive hazard and handling information.

References

-

PubChem. (n.d.). tert-butyl (2-aminobenzyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Technical Guide to Tert-butyl (2-aminobenzyl)carbamate: A Keystone Building Block in Medicinal Chemistry

Abstract

This technical guide provides an in-depth exploration of tert-butyl (2-aminobenzyl)carbamate, a versatile bifunctional building block crucial in modern drug discovery and organic synthesis. We will delve into its chemical identity, including its CAS number and molecular structure, and provide a detailed examination of its synthesis, reactivity, and applications. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying scientific principles that govern its utility. We will explore its role in the construction of complex molecular architectures, with a particular focus on its application in the synthesis of kinase inhibitors and other pharmacologically relevant scaffolds.

Introduction: The Strategic Importance of Bifunctional Scaffolds

In the intricate landscape of medicinal chemistry, the ability to selectively modify different parts of a molecule is paramount. Bifunctional building blocks, possessing two distinct reactive sites, offer a strategic advantage in the modular assembly of complex drug candidates. Tert-butyl (2-aminobenzyl)carbamate (Figure 1) is a prime example of such a scaffold, incorporating a nucleophilic primary aromatic amine and a carbamate-protected primary benzylic amine. This arrangement allows for sequential and regioselective reactions, making it an invaluable tool for creating diverse chemical libraries and optimizing lead compounds.

The tert-butyloxycarbonyl (Boc) protecting group on the benzylic amine is a key feature, offering robust protection under a variety of reaction conditions while being readily removable under acidic conditions. This orthogonality is fundamental to its utility in multi-step syntheses. This guide will illuminate the practical and theoretical aspects of working with this important synthetic intermediate.

Core Compound Identification and Properties

A precise understanding of a reagent's fundamental properties is the bedrock of its effective application. This section details the essential identification and physicochemical characteristics of tert-butyl (2-aminobenzyl)carbamate.

Chemical Identity

-

Chemical Name: tert-butyl (2-aminobenzyl)carbamate

-

Molecular Formula: C₁₂H₁₈N₂O₂[1]

-

Molecular Weight: 222.29 g/mol [1]

Molecular Structure

The molecular structure of tert-butyl (2-aminobenzyl)carbamate is characterized by a benzene ring substituted with an amino group at the 2-position and a Boc-protected aminomethyl group at the 1-position.

Figure 1: 2D representation of tert-butyl (2-aminobenzyl)carbamate.

Physicochemical Properties

A summary of the key physicochemical properties is provided in Table 1. These properties are crucial for selecting appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Source |

| Appearance | Solid | [3] |

| Boiling Point | 382.5±25.0 °C (Predicted) | [1] |

| Density | 1.095±0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 185.2±23.2 °C | [1] |

| pKa (strongest acidic) | 16.59±0.40 (Predicted) | N/A |

| pKa (strongest basic) | 4.35±0.10 (Predicted) | N/A |

Table 1: Physicochemical properties of tert-butyl (2-aminobenzyl)carbamate.

Synthesis and Mechanistic Considerations

The reliable synthesis of tert-butyl (2-aminobenzyl)carbamate is critical for its widespread use. The most common method involves the selective Boc-protection of one of the amino groups of 2-aminobenzylamine.

Synthetic Protocol: Selective N-Boc Protection

The selective protection of the more nucleophilic benzylic amine over the less nucleophilic aromatic amine is the cornerstone of this synthesis. This is typically achieved by reacting 2-aminobenzylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Figure 2: General workflow for the synthesis of tert-butyl (2-aminobenzyl)carbamate.

Experimental Protocol:

-

Dissolution: Dissolve 2-aminobenzylamine (1.0 eq) in tetrahydrofuran (THF).

-

Base Addition: Add triethylamine (2.0 eq) to the solution.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in THF to the stirred mixture at room temperature.[1]

-

Reaction Monitoring: Stir the reaction mixture for 16 hours at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.[1]

Mechanistic Rationale

The selectivity of this reaction hinges on the difference in nucleophilicity between the two amino groups. The benzylic amine is more basic and sterically more accessible than the aromatic amine, whose lone pair of electrons is partially delocalized into the benzene ring. This makes the benzylic amine a more potent nucleophile, leading to its preferential attack on the electrophilic carbonyl carbon of Boc₂O. The triethylamine acts as a base to neutralize the protonated amine formed during the reaction, driving the equilibrium towards the product.

Applications in Drug Discovery and Development

The synthetic utility of tert-butyl (2-aminobenzyl)carbamate is most evident in its application as a versatile building block for the synthesis of complex heterocyclic structures, particularly those with therapeutic relevance.

Synthesis of Kinase Inhibitors

Protein kinases are a critical class of drug targets, and the development of selective kinase inhibitors is a major focus of pharmaceutical research.[4] Tert-butyl (2-aminobenzyl)carbamate has been employed in the synthesis of various kinase inhibitors, where the 2-aminoanilino moiety serves as a key pharmacophore for binding to the kinase hinge region.

Example: Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold

In the synthesis of certain kinase inhibitors, the aromatic amine of tert-butyl (2-aminobenzyl)carbamate can undergo a nucleophilic aromatic substitution with a dihalopyrimidine. The Boc-protected amine can then be deprotected and further functionalized.

Figure 3: A representative synthetic route to kinase inhibitors utilizing tert-butyl (2-aminobenzyl)carbamate.

This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies by varying the substituents on the pyrimidine ring and the group coupled to the deprotected benzylic amine.

Reactivity and Strategic Deprotection

The strategic unmasking of the benzylic amine is a crucial step in many synthetic sequences. The Boc group is stable to a wide range of reagents, including many bases, nucleophiles, and mild reducing agents. However, it is readily cleaved under acidic conditions.

Deprotection Protocol:

-

Dissolution: Dissolve the Boc-protected substrate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.[5]

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The product is often obtained as the corresponding ammonium salt.

The choice of deprotection conditions can be critical, especially in the presence of other acid-labile functional groups. Milder acidic conditions or alternative deprotection reagents may be necessary in such cases.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl (2-aminobenzyl)carbamate.

-

Hazard Statements: May be harmful if swallowed and may cause an allergic skin reaction.[6]

-

Precautionary Statements:

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[7]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

Tert-butyl (2-aminobenzyl)carbamate has established itself as a valuable and versatile building block in the arsenal of the medicinal chemist. Its bifunctional nature, coupled with the reliable and orthogonal chemistry of the Boc protecting group, provides a powerful platform for the efficient synthesis of a diverse range of complex molecules. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, will empower researchers to fully leverage its potential in the pursuit of novel therapeutics.

References

-

PubChem. (2-Aminomethyl-benzyl)-carbamic acid tert-butyl ester. Available from: [Link]

-

Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Available from: [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. Available from: [Link]

-

MDPI. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Available from: [Link]

-

NIH National Center for Biotechnology Information. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available from: [Link]

-

ResearchGate. Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl 3 ·7H 2 O−NaI System in Acetonitrile. Available from: [Link]

-

Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available from: [Link]

-

MDPI. Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. Available from: [Link]

Sources

Spectroscopic data (NMR, IR, MS) of Tert-butyl 2-aminobenzylcarbamate

An In-depth Technical Guide to the Spectroscopic Characterization of Tert-butyl 2-aminobenzylcarbamate

Abstract

Tert-butyl 2-aminobenzylcarbamate is a key bifunctional molecule often utilized as an intermediate in the synthesis of pharmaceuticals and other complex organic structures. Its utility stems from the presence of a Boc-protected amine and a free primary aromatic amine, allowing for sequential and site-specific chemical modifications. Accurate and comprehensive characterization of this intermediate is paramount to ensure the identity, purity, and success of subsequent synthetic steps. This guide provides a detailed examination of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive characterization of this compound. We present field-proven protocols, interpretative analysis of expected spectral data, and the underlying scientific principles that govern these experimental choices.

Molecular Structure and Spectroscopic Overview

The structural integrity of Tert-butyl 2-aminobenzylcarbamate (C₁₂H₁₈N₂O₂) is the foundation of its chemical reactivity. Spectroscopic analysis provides a non-destructive method to confirm this structure by probing the electronic and vibrational states of its constituent atoms and functional groups.

Caption: Molecular structure of Tert-butyl 2-aminobenzylcarbamate.

The primary analytical goals are:

-

Confirmation of the backbone: Verifying the ortho-substituted aromatic ring and the benzylcarbamate linkage.

-

Verification of functional groups: Confirming the presence of the primary amine (NH₂), the secondary amide (carbamate NH), the carbonyl group (C=O), and the characteristic tert-butyl group.

-

Purity assessment: Ensuring the absence of starting materials or side-products.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of protons.

Experimental Protocol: ¹H NMR Acquisition

The choice of solvent and acquisition parameters is critical for obtaining a high-resolution spectrum.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of Tert-butyl 2-aminobenzylcarbamate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is often a good first choice for its ability to dissolve a wide range of organic compounds.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion, particularly for the aromatic protons.

-

Acquisition Parameters:

-

Pulse Angle: 30-45° pulse to balance signal intensity and relaxation time.

-

Spectral Width: 0-12 ppm.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans are typically sufficient for a sample of this concentration.[1]

-

Expected Spectral Data and Interpretation

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The large tert-butyl group provides a prominent and easily identifiable singlet.[2]

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale and Key Insights |

| ~ 7.20-6.60 | Multiplet (m) | 4H | Ar-H | The four protons on the ortho-disubstituted aromatic ring will exhibit complex splitting patterns due to ortho and meta coupling. The electron-donating NH₂ group will shift its adjacent protons upfield. |

| ~ 5.10 | Broad Singlet (br s) | 1H | -NH -C=O | The carbamate proton signal is often broad due to quadrupole coupling with the adjacent nitrogen. Its chemical shift can be concentration and solvent dependent. |

| ~ 4.35 | Doublet (d) | 2H | Ar-CH₂ -NH | These benzylic protons are coupled to the adjacent carbamate NH proton, resulting in a doublet. Decoupling experiments or exchange with D₂O would cause this signal to collapse into a singlet. |

| ~ 3.80 | Broad Singlet (br s) | 2H | Ar-NH₂ | The primary amine protons are exchangeable and often appear as a broad singlet. This signal will disappear upon shaking the sample with a drop of D₂O. |

| 1.48 | Singlet (s) | 9H | -OC(CH₃ )₃ | The nine equivalent protons of the tert-butyl group produce a strong, sharp singlet, a hallmark of the Boc protecting group.[2][3] Its integration value of 9H serves as an excellent internal reference. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides complementary information to ¹H NMR, detailing the carbon skeleton of the molecule. Standard acquisition involves proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Experimental Protocol: ¹³C NMR Acquisition

Methodology:

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

-

Instrumentation: Acquire the spectrum on the same spectrometer (e.g., at a frequency of 100 MHz for a 400 MHz proton instrument).

-

Acquisition Parameters:

-

Mode: Proton-decoupled.

-

Pulse Angle: 30-45°.

-

Spectral Width: 0-160 ppm.

-

Relaxation Delay: 2-5 seconds. A longer delay is used compared to ¹H NMR to allow for the slower relaxation of quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[1]

-

Expected Spectral Data and Interpretation

The ¹³C spectrum confirms the number of unique carbon environments and the presence of key functional groups like the carbonyl and the tert-butyl carbons.

| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale and Key Insights |

| ~ 156.0 | -NH-C =O | The carbamate carbonyl carbon appears in the typical downfield region for amide/ester carbonyls.[3] |

| ~ 145.5 | Ar-C -NH₂ | The aromatic carbon directly attached to the electron-donating amino group is shifted significantly downfield. |

| ~ 129.0 - 116.0 | Ar-C H & Ar-C -CH₂ | The remaining four aromatic carbons will appear in this region. Specific assignments can be made using 2D NMR techniques like HSQC/HMBC. |

| ~ 80.5 | -O-C (CH₃)₃ | The quaternary carbon of the tert-butyl group is characteristic and appears around 80 ppm.[3] |

| ~ 45.0 | Ar-C H₂-NH | The benzylic carbon signal appears in the aliphatic region. |

| ~ 28.4 | -OC( C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group give rise to a strong signal.[3] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

ATR is a common and convenient sampling technique that requires minimal sample preparation.

Methodology:

-

Sample Preparation: Place a small amount of the solid Tert-butyl 2-aminobenzylcarbamate sample directly onto the diamond crystal of the ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is automatically subtracted from the sample spectrum by the instrument software.

-

Sample Scan: Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[1]

Expected Spectral Data and Interpretation

The IR spectrum provides a diagnostic fingerprint, with key bands confirming the presence of N-H, C=O, and C-H bonds.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibration Type | Assignment and Insights |

| ~ 3450 & 3350 | Medium | N-H Stretch | The two distinct peaks in this region are characteristic of the asymmetric and symmetric stretching of a primary amine (Ar-NH₂). |

| ~ 3300 | Medium | N-H Stretch | A single, slightly broader peak corresponding to the N-H stretch of the secondary carbamate (-NH-C=O). |

| ~ 3050 | Weak-Medium | C-H Stretch | Aromatic C-H stretching vibrations, typically appearing at wavenumbers above 3000 cm⁻¹.[4] |

| ~ 2970 & 2870 | Medium-Strong | C-H Stretch | Aliphatic C-H stretching from the benzyl CH₂ and the tert-butyl group, appearing below 3000 cm⁻¹.[4] |

| ~ 1690 | Strong | C=O Stretch | A very strong and sharp absorption characteristic of the carbamate carbonyl group. Its position indicates a typical amide-like resonance. |

| ~ 1610 & 1500 | Medium | C=C Stretch | Aromatic ring stretching vibrations. |

| ~ 1520 | Medium | N-H Bend | Bending vibration (scissoring) of the carbamate N-H bond, often coupled with C-N stretching. |

| ~ 1250 & 1160 | Strong | C-O & C-N Stretch | Strong absorptions associated with the C-O and C-N stretching of the carbamate group. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Experimental Protocol: ESI-MS

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Infuse the sample solution into an ESI source coupled to a mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement).

-

Analysis Mode: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The mass range should be set to scan beyond the expected molecular weight (MW = 222.28).

Expected Mass and Fragmentation

The primary purpose is to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Molecular Formula: C₁₂H₁₈N₂O₂

-

Monoisotopic Mass: 222.1368 Da

-

Expected Ion: [M+H]⁺ = 223.1441 Da

Plausible Fragmentation Pathway: Under collision-induced dissociation (CID) in an MS/MS experiment, the [M+H]⁺ ion is expected to fragment in predictable ways, confirming the connectivity.

-

Loss of isobutylene: A characteristic fragmentation for Boc-protected amines is the loss of isobutylene (56 Da), leading to a fragment ion at m/z 167.

-

Loss of the tert-butyl group: Cleavage can result in the loss of the tert-butyl cation (57 Da), giving a fragment at m/z 166.

-

Loss of the entire Boc group: Fragmentation can lead to the loss of the complete Boc group (101 Da), resulting in the 2-aminobenzylaminium ion at m/z 122.

Integrated Spectroscopic Workflow

A robust characterization relies on the synergistic use of all three techniques. Each method provides a piece of the puzzle, and together they offer unambiguous structure confirmation.

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of Tert-butyl 2-aminobenzylcarbamate is straightforward when a systematic, multi-technique approach is employed. ¹H NMR confirms the proton framework and purity, ¹³C NMR elucidates the carbon backbone, IR spectroscopy provides rapid confirmation of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. Together, these methods provide a self-validating system, ensuring the high quality required for drug development and advanced chemical synthesis.

References

-

List, B., et al. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Nature Communications. Available at: [Link]

-

Supporting Information for a relevant chemical synthesis. Available at: [Link]

- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents.

-

Yang, J. W., Pan, S. C., & List, B. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available at: [Link]

-

Organic Syntheses Procedure. (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Available at: [Link]

-

PMC. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. PMC. Available at: [Link]

-

Zhao, B., et al. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. Available at: [Link]

-

ResearchGate. 13 C NMR Spectra Data of Compounds 1 and 2. ResearchGate. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate - the NIST WebBook. NIST. Available at: [Link]

-

ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Available at: [Link]

-

ACD/Labs. t-Butyl group towers over other 1H resonances. ACD/Labs. Available at: [Link]

-

ResearchGate. Infrared Spectroscopy of the tert -Butyl Cation in the Gas Phase. ResearchGate. Available at: [Link]

-

PubMed. Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate. PubMed. Available at: [Link]

-

ICT Prague. Table of Characteristic IR Absorptions. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of Tert-butyl 2-aminobenzylcarbamate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of Tert-butyl 2-aminobenzylcarbamate, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative data, this document synthesizes theoretical principles of solubility, qualitative observations from related compounds, and detailed experimental protocols to empower researchers in drug development and organic synthesis. We delve into the molecular structure of Tert-butyl 2-aminobenzylcarbamate to predict its solubility in a range of common organic solvents. Furthermore, this guide presents standardized methodologies for both qualitative and quantitative solubility determination, enabling the generation of reliable and reproducible data. The practical implications of this compound's solubility profile on reaction conditions, purification strategies, and formulation development are also discussed.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in the field of drug development. For active pharmaceutical ingredients (APIs) and their synthetic intermediates, solubility profoundly influences bioavailability, processability, and the design of effective drug delivery systems. A thorough understanding of a compound's solubility in various solvents is therefore not merely an academic exercise but a critical component of successful pharmaceutical research and development.

Tert-butyl 2-aminobenzylcarbamate, also known as 2-(Boc-amino)benzylamine, is a vital building block in the synthesis of a variety of pharmacologically active molecules. Its structural features, comprising a Boc-protected amine and a primary benzylamine, present an interesting case study in solubility. This guide aims to provide researchers, scientists, and drug development professionals with a deep understanding of the solubility characteristics of this important compound.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure, polarity, and ability to form intermolecular interactions with the solvent. An analysis of the physicochemical properties of Tert-butyl 2-aminobenzylcarbamate provides a strong foundation for predicting its behavior in different organic solvents.

Molecular Structure:

Caption: Molecular Structure of Tert-butyl 2-aminobenzylcarbamate.

Key structural features influencing solubility include:

-

Boc (tert-butoxycarbonyl) Group: The bulky, nonpolar tert-butyl group contributes to the lipophilicity of the molecule, enhancing its solubility in nonpolar organic solvents.[1]

-

Carbamate Linkage: The polar carbamate group (-NHCOO-) can act as a hydrogen bond acceptor, promoting solubility in polar aprotic solvents.

-

Primary Aminobenzyl Group: The benzylamine moiety contains a primary amine (-NH2) capable of acting as both a hydrogen bond donor and acceptor. This group, along with the aromatic ring, contributes to the overall polarity of the molecule.

Based on these features, a general solubility profile can be predicted:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | High | The primary amine and carbamate groups can form hydrogen bonds with the hydroxyl group of the solvent. |

| Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, DMF, DMSO) | High to Moderate | The polar nature of these solvents can effectively solvate the polar functional groups of the molecule. The bulky tert-butyl group may slightly reduce solubility in highly polar aprotic solvents. |

| Nonpolar Solvents (e.g., Toluene, Hexane) | Moderate to Low | The nonpolar tert-butyl group and the aromatic ring will have favorable interactions with these solvents, but the polar amine and carbamate groups will limit overall solubility. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | High | These solvents are effective at dissolving a wide range of organic compounds, including those with both polar and nonpolar characteristics. |

Qualitative Solubility Observations

Experimental Protocols for Solubility Determination

To obtain reliable and quantitative solubility data, standardized experimental protocols are essential. The following sections detail the methodologies for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of a compound's solubility in various solvents.

Materials:

-

Tert-butyl 2-aminobenzylcarbamate

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, tetrahydrofuran, N,N-dimethylformamide, dimethyl sulfoxide, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of Tert-butyl 2-aminobenzylcarbamate to a clean, dry test tube.

-

Add the selected solvent dropwise (e.g., 0.1 mL at a time) while agitating the mixture.

-

After each addition, vortex the sample for 30-60 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

Continue adding solvent up to a total volume of 1-2 mL.

-

Record the observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required to dissolve the compound.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[3]

Caption: Workflow for Quantitative Solubility Determination.

Materials and Equipment:

-

Tert-butyl 2-aminobenzylcarbamate

-

Selected organic solvents

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge or syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrumentation

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of Tert-butyl 2-aminobenzylcarbamate to a vial containing a known volume of the solvent. "Excess" means that undissolved solid should be visible after the equilibration period.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker within a temperature-controlled incubator (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The system is considered at equilibrium when the concentration of the solute in the solution does not change over time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Separate the saturated solution (supernatant) from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the solid.

-

Filtration: Withdraw the supernatant using a syringe fitted with a solvent-compatible filter (e.g., PTFE).

-

-

-

Quantification:

-

Carefully transfer a known volume of the clear supernatant to a volumetric flask and dilute with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of Tert-butyl 2-aminobenzylcarbamate.

-

-

Calculation:

-

Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/L.

-

Practical Implications in a Research and Development Setting

The solubility of Tert-butyl 2-aminobenzylcarbamate has significant practical implications throughout the drug development process:

-

Organic Synthesis: Knowledge of solubility is crucial for selecting appropriate solvents for chemical reactions involving this intermediate. Good solubility ensures a homogeneous reaction mixture, which can lead to improved reaction rates and yields. For purification, solubility data guides the choice of solvents for crystallization or chromatography.

-

Formulation Development: While Tert-butyl 2-aminobenzylcarbamate is an intermediate and not the final API, its solubility characteristics can influence the properties of the final product. Understanding the solubility of intermediates can aid in controlling particle size and morphology during synthesis, which can have downstream effects on the formulation of the API.

-

Process Chemistry: In a large-scale manufacturing setting, solubility data is essential for designing efficient and scalable processes. It informs decisions on reactor volumes, solvent selection for extractions and crystallizations, and waste stream management.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of Tert-butyl 2-aminobenzylcarbamate. While a lack of extensive published quantitative data exists, a strong predictive understanding of its solubility can be derived from its physicochemical properties. The detailed experimental protocols provided herein empower researchers to generate high-quality, reproducible solubility data for this important pharmaceutical intermediate. A thorough understanding and empirical determination of the solubility of Tert-butyl 2-aminobenzylcarbamate are critical for its effective use in organic synthesis and for the efficient development of new pharmaceutical agents.

References

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. Retrieved from [Link]

-

MDPI. (2018). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Molecules, 23(10), 2586. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

-

World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved from [Link]

Sources

Thermal stability and degradation profile of Tert-butyl 2-aminobenzylcarbamate

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Tert-butyl 2-aminobenzylcarbamate

Authored by: A Senior Application Scientist

Tert-butyl 2-aminobenzylcarbamate is a key building block in modern medicinal chemistry, primarily utilized as a protected form of 2-aminobenzylamine. The tert-butoxycarbonyl (Boc) protecting group offers robust stability under various synthetic conditions while allowing for facile removal when required.[1][2] Understanding the thermal stability and degradation profile of this intermediate is paramount for ensuring the integrity of manufacturing processes, the stability of stored materials, and the overall quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive analysis of the thermal properties of tert-butyl 2-aminobenzylcarbamate, details its degradation pathways under various stress conditions, and outlines authoritative analytical methodologies for its characterization.

Introduction and Significance

The carbamate functional group is a cornerstone in drug design and organic synthesis, prized for its chemical stability and its role as an effective protecting group for amines.[3][4] Tert-butyl 2-aminobenzylcarbamate incorporates the tert-butoxycarbonyl (Boc) group, one of the most common amine protecting groups in non-peptide chemistry.[5] Its stability profile is a critical quality attribute; thermal lability can lead to premature deprotection and the formation of impurities, while predictable degradation under controlled conditions is essential for developing stability-indicating analytical methods, a requirement mandated by regulatory bodies like the International Council for Harmonisation (ICH).[6] This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights into the evaluation of this crucial intermediate.

Core Physicochemical Properties

A foundational understanding of the compound's properties is essential before delving into its stability.

| Property | Value | Source |

| Chemical Name | tert-butyl N-(2-aminobenzyl)carbamate | - |

| Molecular Formula | C₁₂H₁₈N₂O₂ | - |

| Molecular Weight | 222.28 g/mol | - |

| CAS Number | 108333-60-4 | - |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 105-110 °C | [2] |

| Solubility | Soluble in alcohols, chloroform, dichloromethane; slightly soluble in water. | [7] |

Thermal Stability Assessment: TGA and DSC Analysis

Thermal analysis provides quantitative data on the material's response to heat. The two primary techniques for this assessment are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8] The causality behind using both is that they provide complementary information: TGA measures mass loss, identifying decomposition temperatures, while DSC measures heat flow, identifying phase transitions like melting and the energetic nature (endothermic/exothermic) of decomposition.[9][10]

Thermogravimetric Analysis (TGA)

TGA is expected to show a distinct, single-step weight loss corresponding to the thermal cleavage of the Boc group. This decomposition pathway yields gaseous byproducts, isobutylene and carbon dioxide, resulting in a theoretical mass loss of approximately 45%.[11] Any significant deviation from this value would suggest alternative decomposition mechanisms or the presence of non-volatile impurities.

Differential Scanning Calorimetry (DSC)

The DSC thermogram for a pure, crystalline sample should exhibit a sharp endothermic peak corresponding to its melting point. Following the melt, an endothermic or exothermic event associated with decomposition is expected. For many Boc-protected amines, this decomposition occurs at temperatures significantly higher than the melting point.[11]

Summary of Expected Thermal Events

| Analysis | Parameter | Expected Observation | Rationale |

| DSC | Melting Point (Tₘ) | Sharp endotherm around 105-110 °C. | Corresponds to the phase transition from solid to liquid. |

| TGA | Onset of Decomposition | > 150 °C | Boc-amines require high temperatures for catalyst-free thermal deprotection.[11] |

| TGA | Weight Loss | ~45% | Corresponds to the loss of CO₂ (44 g/mol ) and isobutylene (56 g/mol ).[11] |

| DSC | Decomposition | Endothermic/Exothermic Event | Reflects the energy change associated with the cleavage of the carbamate bond. |

Experimental Workflow and Protocols

A self-validating thermal analysis workflow ensures data integrity. This involves instrument calibration, standardized sample preparation, and controlled experimental conditions.

Caption: General workflow for conducting thermal analysis.

Protocol 1: TGA & DSC Analysis

-

Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using Curie point standards. Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

-

Sample Preparation: Accurately weigh 3-5 mg of tert-butyl 2-aminobenzylcarbamate into a standard aluminum pan (for DSC) or a ceramic pan (for TGA).

-

TGA Method:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 300 °C at a rate of 10 °C/min.

-

Maintain a constant nitrogen purge gas flow (e.g., 50 mL/min).

-

-

DSC Method:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 300 °C at a rate of 10 °C/min.[12]

-

Use an empty, sealed aluminum pan as the reference.

-

Maintain a constant nitrogen purge gas flow (e.g., 50 mL/min).

-

-

Data Analysis: Analyze the resulting thermograms to determine onset temperatures, peak temperatures, weight loss percentages, and enthalpy changes.

Degradation Profile and Mechanistic Pathways

Forced degradation studies are essential to establish the intrinsic stability of a molecule and to identify potential degradation products.[6][13] The choice of stress conditions (acid, base, oxidation, heat, light) is dictated by ICH guidelines and a chemical understanding of the molecule's functional groups.

Primary Degradation Pathways

The stability of tert-butyl 2-aminobenzylcarbamate is dominated by the lability of the Boc protecting group under thermal and acidic stress.

-

Thermal Degradation: As established by TGA, high temperatures cause a catalyst-free elimination reaction. This is a well-documented pathway for Boc-protected amines, proceeding through a likely cyclic transition state to yield the deprotected amine, carbon dioxide, and isobutylene.[11][14][15] This is a clean and often high-yielding deprotection method in synthetic chemistry, though undesirable during storage or processing.[16]

Caption: Primary thermal degradation route of the title compound.

-

Acid-Catalyzed Degradation: The Boc group is exceptionally sensitive to acid.[13] The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation. The resulting carbamic acid is unstable and rapidly decarboxylates to furnish the protonated amine and carbon dioxide.[5][15] This high sensitivity necessitates strict pH control during processing and formulation.

Caption: Stepwise mechanism of acid-catalyzed Boc deprotection.

Stability Under Other Stress Conditions

| Stress Condition | Stability Profile | Predominant Degradation Pathway |

| Basic (e.g., 0.1 N NaOH) | Generally Stable | The Boc group is known to be robust under most basic conditions.[13] Minimal degradation is expected. |

| Oxidative (e.g., 3% H₂O₂) | Potentially Unstable | The primary aromatic amine and the benzylic position are susceptible to oxidation, potentially leading to N-oxides or other oxidized species.[6][13] |

| Photolytic (ICH Q1B) | Potentially Unstable | Aromatic amines can be sensitive to light, potentially leading to photo-oxidative degradation.[6][13] A formal photostability study is required. |

Protocol 2: Forced Degradation Study

This protocol is designed as a self-validating system; a non-stressed control is analyzed alongside all stressed samples to provide a baseline for calculating degradation.

-

Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

-

Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 8 hours.[13]

-

Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 60°C for 8 hours.[13]

-

Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[6][13]

-

Thermal Degradation (Solution): Store a sealed vial of the stock solution at 80°C for 24 hours.[13]

-

Photostability: Expose both the solid powder and a solution in quartz cuvettes to light as per ICH Q1B guidelines (≥ 1.2 million lux hours and ≥ 200 watt hours/m²). Wrap a control sample in foil.[13]

-

Sample Analysis: At designated time points, withdraw aliquots. Neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.

Stability-Indicating Analytical Methodologies

The trustworthiness of any stability study hinges on the analytical method's ability to separate the intact parent compound from all potential degradation products and impurities. HPLC is the gold standard for this purpose.[6][17][18]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is the most common approach. The method must be validated for specificity, linearity, accuracy, precision, and robustness to be considered "stability-indicating."

Protocol 3: Stability-Indicating HPLC Method Development

-

Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Elution: Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B to elute the more non-polar degradation products. A typical gradient might run from 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at a wavelength where the parent compound and known impurities have significant absorbance (e.g., 254 nm).

-

Method Validation:

-

Specificity: Inject all stressed samples from the forced degradation study. The method is specific if the parent peak is resolved from all degradation product peaks (peak purity analysis using a PDA detector is crucial).

-

Quantification: Establish linearity, accuracy, and precision for the parent compound.

-

Structural Elucidation of Degradants

While HPLC-UV can quantify degradation, it cannot identify unknown impurities. For this, mass spectrometry is indispensable.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): By coupling the validated HPLC method to a mass spectrometer, precise mass information for each degradation product can be obtained, allowing for the confident structural elucidation of unknown peaks.[17]

Conclusion

The stability profile of tert-butyl 2-aminobenzylcarbamate is robust under basic and mild oxidative conditions but is defined by its susceptibility to thermal and acidic stress. The primary degradation pathway under both conditions is the cleavage of the Boc protecting group to yield 2-aminobenzylamine. Thermal degradation requires elevated temperatures (typically >150 °C), while acidic degradation occurs readily even under mild conditions. A thorough understanding of these pathways, investigated through a combination of thermal analysis (TGA, DSC) and a comprehensive forced degradation study, is critical for the successful development, manufacturing, and storage of this important synthetic intermediate. The implementation of a validated, stability-indicating HPLC method is the cornerstone for ensuring the purity and quality of the material throughout its lifecycle.

References

- Application Notes and Protocols for Forced Degradation Studies of Carbamate Stability. (n.d.). Benchchem.

- Thermal Methods. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. (1967). Canadian Journal of Chemistry, 45(21), 2537-2544.

- Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. (n.d.). Dr. Zachary H. Houston.

- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (2018). PMC - PubMed Central.

- Organic Carbamates in Drug Design and Medicinal Chemistry. (2011). PMC - PubMed Central.

- Thermal and Crystallographic Studies of tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate. (2016). ResearchGate.

- Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.

- An In-depth Technical Guide to the Physical and Chemical Properties of tert-Butyl Carbamate. (n.d.). Benchchem.

- analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate. (n.d.). Benchchem.

- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development - ACS Publications.

- BOC Protection and Deprotection. (n.d.). J&K Scientific LLC.

- tert-Butyl carbamate | 4248-19-5. (n.d.). ChemicalBook.

- An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)carbamate. (n.d.). Benchchem.

- Thermogravimetric Analysis (TGA). (n.d.). ResearchGate.

- Rapid Thermal Stability Screening and Selection of Monoclonal Antibody Drug Products. (n.d.). TA Instruments.

- tert-Butyl carbamate. (n.d.). Chem-Impex.

- tert-Butyl Esters. (n.d.). Organic Chemistry Portal.

- Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (2014). PMC - PubMed Central.

- Rapid thermal stability screening of monoclonal antibody drug products with RS-DSC. (n.d.). TA Instruments.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 12. news-medical.net [news-medical.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. nbinno.com [nbinno.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of Tert-butyl 2-aminobenzylcarbamate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2-aminobenzylcarbamate and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules and complex organic structures. The presence of a Boc-protected amine and a primary or secondary benzylamine within the same scaffold offers a versatile platform for selective functionalization. This guide provides a comprehensive overview of the primary synthetic strategies for accessing these valuable building blocks. We will delve into the mechanistic underpinnings of each method, offer field-proven insights into experimental choices, and provide detailed, step-by-step protocols for key transformations.

Introduction: The Strategic Importance of Tert-butyl 2-aminobenzylcarbamate Derivatives